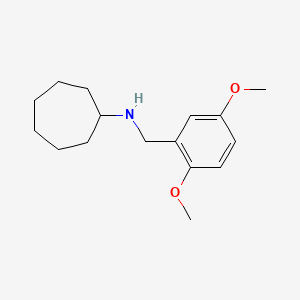

N-(2,5-dimethoxybenzyl)cycloheptanamine

Descripción general

Descripción

N-(2,5-Dimethoxybenzyl)cycloheptanamine is an organic compound characterized by a cycloheptane ring attached to an amine group, which is further bonded to a benzyl group substituted with two methoxy groups at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)cycloheptanamine typically involves the following steps:

Formation of the Benzylamine Intermediate: The starting material, 2,5-dimethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or a primary amine to form 2,5-dimethoxybenzylamine.

Cycloheptanone Reaction: The benzylamine intermediate is then reacted with cycloheptanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-Dimethoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce any present carbonyl groups to alcohols.

Substitution: The methoxy groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

N-(2,5-Dimethoxybenzyl)cycloheptanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Studied for its interactions with biological macromolecules, which can provide insights into its potential as a drug candidate.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,5-Dimethoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

N-(2,5-Dimethoxybenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring.

Uniqueness

N-(2,5-Dimethoxybenzyl)cycloheptanamine is unique due to its cycloheptane ring, which may confer different steric and electronic properties compared to its cyclohexane and cyclooctane analogs. These differences can affect its reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(2,5-dimethoxybenzyl)cycloheptanamine is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which combines a cycloheptanamine moiety with a 2,5-dimethoxybenzyl group. The presence of methoxy groups on the benzyl ring can influence the compound's lipophilicity and receptor binding properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it is believed to act as a partial agonist at serotonin receptors and may also influence dopamine signaling pathways.

Receptor Interactions

- Serotonin Receptors : Modulates serotonin levels, potentially affecting mood and anxiety.

- Dopamine Receptors : Involvement in reward pathways and motor control.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Effects : Animal models suggest that the compound may have antidepressant properties, which could be linked to its serotonergic activity.

- Anxiolytic Properties : Preliminary studies indicate potential anxiolytic effects.

- Neuroprotective Effects : Some studies have suggested neuroprotective properties against oxidative stress.

Case Studies

- Antidepressant Activity : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior in forced swim tests. The results indicated an increase in serotonin levels in the hippocampus post-treatment.

- Anxiolytic Effects : Another investigation focused on the anxiolytic potential of the compound using the elevated plus maze test. Results showed that treated animals spent significantly more time in the open arms compared to controls, suggesting reduced anxiety levels.

- Neuroprotection : In vitro studies have shown that this compound protects neuronal cells from apoptosis induced by oxidative stressors such as hydrogen peroxide.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antidepressant | Forced Swim Test | Reduced depressive behavior |

| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms |

| Neuroprotective | Cell Viability Assays | Protection against oxidative stress-induced apoptosis |

Toxicity Profile

Toxicity assessments indicate that this compound has a favorable safety profile with high selectivity indices observed in cell-based assays. The compound exhibited low cytotoxicity at therapeutic concentrations.

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHQZQFYFPLKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355138 | |

| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355817-34-4 | |

| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.